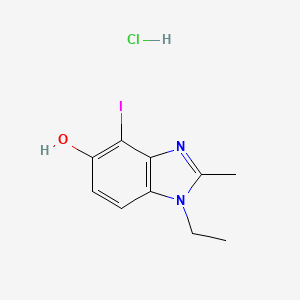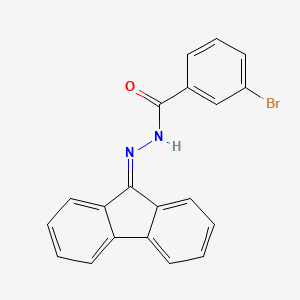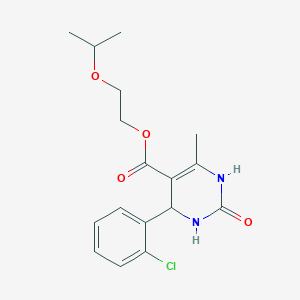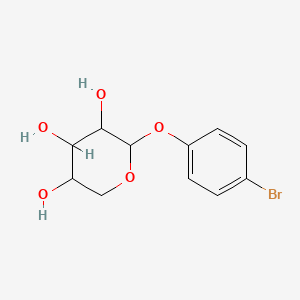![molecular formula C20H13IN2OS B5085359 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to target and inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide exerts its anti-cancer effects by inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in various types of cancer cells. Upon activation, EGFR initiates downstream signaling pathways that promote cancer cell growth and proliferation. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to have potent anti-cancer effects in various preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to inhibit the activity of EGFR in normal cells, indicating that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide also has some limitations. It is a relatively potent inhibitor of EGFR, which may limit its use in certain experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR. In addition, the combination of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide with other anti-cancer agents may enhance its efficacy. Another potential direction is the investigation of the role of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in vivo.
Synthesemethoden
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-iodobenzamide, which is then reacted with 3-(1,3-benzothiazol-2-yl)phenylamine to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to be overexpressed in various types of cancer cells. Inhibition of EGFR activity leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKKEVYIXRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)




![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)